Dl-Phenylalanine

Content Navigation

CAS Number

Product Name

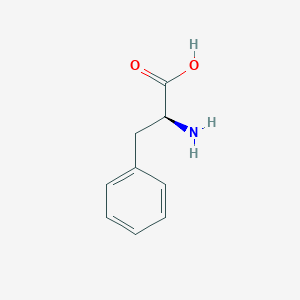

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Phenylalanine is a racemic mixture comprising equal parts of the proteinogenic L-enantiomer and the synthetic D-enantiomer. In industrial and pharmaceutical procurement, it serves as a highly versatile, cost-effective building block compared to its enantiopure counterparts. It is widely utilized as a bulk precursor for the biocatalytic synthesis of enantiopure D-phenylalanine, a critical intermediate for β-lactam antibiotics. Furthermore, DL-Phenylalanine exhibits unique solid-state properties, crystallizing as a racemic compound that can be manipulated via conglomerate salt formation for advanced deracemization processes. Pharmacologically, the racemic mixture offers a dual-action profile—acting simultaneously as a catecholamine precursor and an enkephalinase inhibitor—making it a distinct active ingredient in neurological and analgesic formulations [1].

Substituting DL-Phenylalanine with pure L-Phenylalanine or D-Phenylalanine fundamentally alters both process economics and material performance. In chemical manufacturing, procuring pure D-Phenylalanine directly is cost-prohibitive due to complex asymmetric synthesis requirements; instead, DL-Phenylalanine serves as an economical racemic starting material that can be enzymatically resolved to yield >99% pure D-enantiomer [1]. In solid-state engineering, L-Phenylalanine and DL-Phenylalanine exhibit entirely different co-crystallization behaviors and solubility profiles. For instance, L-Phenylalanine readily forms co-crystals with hydrogen peroxide in dilute aqueous solutions due to its specific layered motif, whereas the racemic DL-Phenylalanine resists co-crystal formation under identical conditions [2]. Furthermore, in pharmacological applications, L-Phenylalanine completely lacks the enkephalinase-inhibitory activity inherent to the D-enantiomer, rendering it ineffective for applications requiring endorphin modulation[3].

References

- [1] Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PLoS One, 2014.

- [2] Efficient capturing of hydrogen peroxide in dilute aqueous solution by co-crystallization with amino acids. CrystEngComm, 2018.

- [3] Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. Clinical Medical Reviews and Case Reports, 2015.

High-Yield Biocatalytic Resolution to Enantiopure D-Phenylalanine

DL-Phenylalanine is highly effective as a racemic precursor for the production of pure D-Phenylalanine via enzymatic resolution. When processed using immobilized phenylalanine ammonia-lyase (RgPAL) in a recirculating packed-bed reactor, the L-enantiomer within the DL-mixture is selectively converted, leaving D-Phenylalanine with an optical purity (ee) exceeding 99%. The volumetric conversion rate of L-Phenylalanine reaches 96.7 mM/h, enabling a scaled-up productivity of 7.2 g/L/h of D-Phenylalanine [1].

| Evidence Dimension | Enantiomeric purity and productivity |

| Target Compound Data | DL-Phenylalanine (yields >99% ee D-Phenylalanine at 7.2 g/L/h via RgPAL resolution) |

| Comparator Or Baseline | Direct chemical asymmetric synthesis (typically lower yield and higher cost per gram) |

| Quantified Difference | >99% optical purity achieved using a low-cost racemic precursor |

| Conditions | Immobilized RgPAL in a recirculating packed-bed reactor |

Procuring DL-Phenylalanine as a bulk precursor enables a highly scalable, cost-effective biocatalytic manufacturing route for D-Phenylalanine, a key intermediate for antibiotics.

Distinct Co-Crystallization Behavior in Dilute Aqueous Environments

The solid-state behavior of DL-Phenylalanine differs drastically from its pure L-enantiomer, directly impacting its use in co-crystal engineering. Research demonstrates that in dilute aqueous solutions of hydrogen peroxide (0.5–20%), L-Phenylalanine efficiently forms co-crystals to capture H2O2 due to a layered structural motif involving water molecules. In stark contrast, DL-Phenylalanine hardly yields any co-crystals under these exact same dilute conditions [1].

| Evidence Dimension | Co-crystal formation capacity in 0.5–20% H2O2 |

| Target Compound Data | DL-Phenylalanine (Hardly forms co-crystals) |

| Comparator Or Baseline | L-Phenylalanine (Efficiently captures H2O2 via co-crystallization) |

| Quantified Difference | Binary divergence in co-crystal formation under identical dilute aqueous conditions |

| Conditions | 0.5–20% H2O2 aqueous solution at ambient conditions |

This stark difference dictates that buyers must strictly specify the racemic or enantiopure form when designing solid-state capture agents or pharmaceutical co-crystals, as they are not interchangeable.

Amenability to Continuous Deracemization via Viedma Ripening

While DL-Phenylalanine naturally crystallizes as a racemic compound, it can be engineered for complete deracemization into a single enantiomer. By forming a conglomerate salt with 2,5-xylenesulfonic acid (XSA) in glacial acetic acid, DL-Phenylalanine becomes amenable to Viedma ripening. Applying continuous heating-cooling cycles (0 to 80 °C) coupled with a solution racemization reaction successfully drives the solid phase to 100% enantiomeric excess [1].

| Evidence Dimension | Solid-state deracemization capability |

| Target Compound Data | DL-Phenylalanine (Achieves 100% ee via XSA conglomerate salt temperature cycling) |

| Comparator Or Baseline | Standard fractional crystallization (Yields max 50% without continuous racemization) |

| Quantified Difference | Conversion of a racemic compound to 100% enantiomeric purity in the solid state |

| Conditions | Suspension in glacial acetic acid with 2,5-xylenesulfonic acid and salicylaldehyde catalyst, cycled between 0 and 80 °C |

It proves that DL-Phenylalanine can be utilized in advanced, high-yield continuous deracemization processes, maximizing material efficiency compared to traditional resolution methods.

Synergistic Dual-Action Pharmacological Profile

In therapeutic formulations, DL-Phenylalanine provides a quantifiable dual mechanism of action that cannot be achieved by L-Phenylalanine alone. The 50% D-Phenylalanine fraction acts as an inhibitor of enkephalinase (preventing the breakdown of endogenous analgesic enkephalins), while the 50% L-Phenylalanine fraction serves as a direct precursor for dopamine and norepinephrine synthesis. Clinical and preclinical models indicate that L-Phenylalanine alone provides 0% enkephalinase inhibition[1].

| Evidence Dimension | Enkephalinase inhibition and catecholamine synthesis |

| Target Compound Data | DL-Phenylalanine (Provides both enkephalinase inhibition and catecholamine precursors) |

| Comparator Or Baseline | L-Phenylalanine (0% enkephalinase inhibition) |

| Quantified Difference | 100% loss of enkephalinase-mediated analgesic properties if L-Phenylalanine is substituted for DL-Phenylalanine |

| Conditions | In vivo enzymatic degradation assays and neurotransmitter synthesis pathways |

For developers of neurological or analgesic APIs and supplements, procuring the racemic DL-mixture is essential to achieve the synergistic mood-enhancing and pain-modulating effects.

Biocatalytic Production of D-Phenylalanine

DL-Phenylalanine is the ideal, cost-effective bulk starting material for producing enantiopure D-Phenylalanine (a critical β-lactam antibiotic intermediate) using immobilized phenylalanine ammonia-lyase reactors, achieving >99% optical purity [1].

Advanced Solid-State Deracemization

Used as a primary substrate in Viedma ripening and temperature-cycling crystallization processes, where its ability to form conglomerate salts with 2,5-xylenesulfonic acid enables 100% yield of a single enantiomer [2].

Pharmaceutical Co-Crystal Engineering

Employed as a distinct co-crystal former (e.g., with salicylic acid) to modify the solubility, thermal stability, and dissolution profiles of active pharmaceutical ingredients, behaving fundamentally differently than pure L-Phenylalanine [3].

Dual-Action Neurological Formulations

Selected as an active ingredient in dietary supplements and APIs where simultaneous catecholamine upregulation (via the L-isomer) and enkephalinase inhibition (via the D-isomer) are required for mood and pain management [4].

References

- [1] Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PLoS One, 2014.

- [2] Deracemization of a Racemic Compound via Its Conglomerate-Forming Salt Using Temperature Cycling. Crystal Growth & Design, 2016.

- [3] Characterization of New Cocrystals by Raman Spectroscopy, Powder X-ray Diffraction, Differential Scanning Calorimetry, and Transmission Raman Spectroscopy. Crystal Growth & Design, 2010.

- [4] Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. Clinical Medical Reviews and Case Reports, 2015.

Physical Description

White crystalline platelets; odourless

Color/Form

Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

-1.38 (LogP)

log Kow = -1.38

-1.38

Odor

Decomposition

Melting Point

283 °C decomposes

283 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 202 of 259 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 57 of 259 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.

/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.

/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.

For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.

Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.

L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/

L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/

L-Phenylalanine yields L-m-tyrosine in rat. /From table/

For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (dl);150-30-1

Wikipedia

Phenylalanine

Drug Warnings

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).

Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

Interactions

Dates

Geu-Flores et al. Glucosinolate engineering identifies a gamma-glutamyl peptidase Nature Chemical Biology, doi: 10.1038/nchembio.185, published online 31 May 2009 http://www.nature.com/naturechemicalbiology

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

Explore Compound Types